(E)-N-(3-chlorophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
Description
The compound “(E)-N-(3-chlorophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide” belongs to a class of thiazolidinone derivatives characterized by a core structure of 4-oxo-2-thioxothiazolidine fused with a furan-2-ylmethylene moiety. This scaffold is often functionalized at the propanamide nitrogen with aromatic substituents, such as the 3-chlorophenyl group in this case. Thiazolidinones are known for diverse biological activities, including antimicrobial, antiviral, and anticancer properties, depending on substituent modifications .
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S2/c18-11-3-1-4-12(9-11)19-15(21)6-7-20-16(22)14(25-17(20)24)10-13-5-2-8-23-13/h1-5,8-10H,6-7H2,(H,19,21)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUACCNDLHWIPIO-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
Key structural analogs differ primarily in the substituent on the propanamide nitrogen. Below is a comparative analysis of three closely related compounds:
Note: Data for the target compound () are inferred based on structural similarity to , with adjustments for the 3-chlorophenyl substituent.
- Substituent Effects: 3-Chlorophenyl (Target): The chlorine atom introduces electron-withdrawing effects, increasing lipophilicity (logP ~3.5 estimated) compared to pyridin-2-yl (logP ~2.1) or 4-hydroxyphenyl (logP ~1.8). This may enhance membrane permeability and bioavailability . However, the basic nature (pKa ~12.96) may limit stability under acidic conditions. 4-Hydroxyphenyl : The hydroxyl group offers hydrogen-bonding capacity but reduces lipophilicity. This substituent is prone to oxidative metabolism, which may shorten half-life.
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